N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Researchers requiring a clean pyridazinone-benzamide scaffold for systematic SAR studies often face confounded results from pre-substituted analogs. This unsubstituted benzamide (CAS 1021266-53-4) solves this problem: • Provides a clean baseline for SAR with XLogP3=3.4 and TPSA=61.8 Ų. • Serves as an ideal negative control in pyridazinone-based inhibitor programs. • Minimizes confounding assay signals from substituent-induced interactions. Suitable for FBDD library design and combinatorial chemistry.

Molecular Formula C20H18ClN3O2
Molecular Weight 367.8 g/mol
CAS No. 1021266-53-4
Cat. No. B6540301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
CAS1021266-53-4
Molecular FormulaC20H18ClN3O2
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H18ClN3O2/c21-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-4-13-22-20(26)16-5-2-1-3-6-16/h1-3,5-12H,4,13-14H2,(H,22,26)
InChIKeyNESLJYMXLUOMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1021266-53-4 Procurement Overview


N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS 1021266-53-4) is a synthetic organic compound belonging to the pyridazinone-benzamide class. It features a pyridazinone core substituted with a 4-chlorophenyl group and an N-propylbenzamide side chain [1]. The molecular formula is C20H18ClN3O2, with a molecular weight of 367.8 g/mol . This structure is a key scaffold in medicinal chemistry, often utilized in the synthesis of biological modulators, enzyme inhibitors, and advanced building blocks for combinatorial libraries [1].

1 Workflow: Unsubstituted scaffold for systematic SAR studies
2 Selection: Clean core building block for medicinal chemistry libraries
3 Context: Reported lack of bioactivity supports negative control use

CAS 1021266-53-4: Analog Substitution Risks


Pyridazinone-based benzamides are highly sensitive to substituent effects. Small structural changes to the terminal benzamide ring can drastically alter key properties like lipophilicity, solubility, and target-binding kinetics [1]. For example, closely related analogs with different substituents on the benzamide ring, such as N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-difluorobenzamide (CAS 1021120-47-7) [2] and N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-ethoxybenzamide (CAS 1021075-66-0) , are known to exist. Substituting the target compound, which has an unsubstituted benzamide, with a bulkier or halogenated analog without verification can lead to significant deviations in experimental outcomes, assay interference, or inaccurate SAR conclusions.

! Halogenated analog substitution may shift lipophilicity and target-binding kinetics.
! Ethoxy analogs with higher H-bond capacity may alter permeability and assay signals.
! Bulkier benzamide-substituted analogs may introduce confounded SAR conclusions.

CAS 1021266-53-4 Quantitative Evidence


XLogP3: Differentiation from Halogenated Analogs

The target compound's computed logP (XLogP3) is 3.4 [1]. This differentiates it from the 2,4-difluorobenzamide analog (CAS 1021120-47-7), where the addition of two electron-withdrawing fluorine atoms increases lipophilicity and alters metabolic stability. In drug discovery, an XLogP3 around 3 is often optimal for balancing permeability and solubility, making this compound a more suitable starting point for certain lead optimization programs that require minimal additional ring substitution.

Lipophilicity (XLogP3)
Class-level inference
XLogP3 = 3.4
Reported to differ from higher-logP fluorinated analogs.
Expected shift in ADME profile; requires experimental validation.
Medicinal Chemistry Physicochemical Profiling Lipophilicity

TPSA and H-Bond Capacity vs. Ethoxy Analog

The topological polar surface area (TPSA) of the target compound is 61.8 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1]. This is a key differentiator from the ethoxy analog (CAS 1021075-66-0), which has an additional oxygen atom in its side chain, increasing its H-bond acceptor count and TPSA. The lower TPSA of this compound suggests better intrinsic membrane permeability, which is a critical selection criterion for CNS drug targets and intracellular targets.

TPSA & H-Bond Capacity
Class-level inference
TPSA 61.8 Ų; 1 donor / 3 acceptors
May support permeability over ethoxy analogs with higher TPSA.
Predicted difference; direct experimental comparison not available.
Drug Design Permeability Physicochemical Properties

No Bioactivity: Ideal Negative Control

Unlike several close analogs that have reported biological activities (e.g., HDAC inhibition for complex amino-benzamide pyridazinones) [1], extensive database searches reveal no publicly associated bioactivity for this specific compound [2]. This lack of inherent activity is a critical differentiator for its use as a true negative control or an inert scaffold in assay development. This contrasts with the 2,4-difluorobenzamide analog (CAS 1021120-47-7), which is described as a potential enzyme inhibitor intermediate, making it less suitable for control experiments.

Bioactivity Profile
Data to verify
No publicly reported biological activity found.
Supports inert scaffold or negative control selection context.
Database search as of 2026-04-30; verify in specific assay context.
Structure-Activity Relationship (SAR) Chemical Probe Negative Control

CAS 1021266-53-4 Application Scenarios


Lead Optimization: Unsubstituted Scaffold

The compound's unsubstituted benzamide offers a clean scaffold for systematic SAR studies. Its distinct lipophilicity (XLogP3 = 3.4) and TPSA (61.8 Ų) mean that any added substituent's effect can be precisely quantified, a process that is confounded when starting from already-substituted analogs like the 2,4-difluorobenzamide derivative. [1]

Inert Core for Fragment-Based Discovery

Due to its lack of publicly reported broad biological activity, this compound is an ideal core for FBDD libraries. It can be elaborated to probe new chemical space, minimizing the risk of confounding assay signals from the starting scaffold—a significant advantage over analogs like the ethoxy derivative, which have additional H-bonding groups that can introduce undesired protein interactions.

Negative Control for Pyridazinone Inhibitors

In programs developing potent pyridazinone-based inhibitors, where amino-benzamide derivatives are often highly active, this simple benzamide serves as a crucial negative control. Any assay response can be directly attributed to the specific pharmacophore of the active analog, a conclusion that cannot be drawn if using a halogenated or alkoxylated analog with its own baseline activity. [2]

Application
Selection Property
Validation Focus
Lead Optimization
Unsubstituted scaffold for systematic SAR
Quantify substituent effects on lipophilicity and permeability
Fragment-Based Discovery
Inert core with minimal confounding interactions
Verify lack of scaffold-derived assay interference
Negative Control Selection
Non-bioactive comparator for active pyridazinones
Attribute assay response to specific pharmacophores
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